molecular formula C10H10N2O2 B8739041 n-(4-Cyanophenyl)-n-methylglycine CAS No. 152085-47-7

n-(4-Cyanophenyl)-n-methylglycine

Cat. No.: B8739041
CAS No.: 152085-47-7
M. Wt: 190.20 g/mol
InChI Key: XPDSGSALLPFAEH-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics within N-Substituted Glycine (B1666218) Frameworks

The systematic IUPAC name for N-(4-Cyanophenyl)-N-methylglycine is 2-((4-cyanophenyl)(methyl)amino)acetic acid . It is classified as an N-substituted derivative of glycine, the simplest proteinogenic amino acid.

The core structure consists of a glycine backbone where the nitrogen atom is tertiary, being bonded to three distinct groups:

A methyl group (-CH₃)

A carboxymethyl group (-CH₂COOH)

A 4-cyanophenyl group (-C₆H₄CN)

This substitution pattern distinguishes it from its close, more widely documented analogue, N-(4-Cyanophenyl)glycine, which possesses a secondary amine. The presence of the N-methyl group in this compound prevents the formation of amides at the nitrogen position and introduces a degree of steric hindrance, which can influence its conformational flexibility and reactivity. The 4-cyanophenyl group features a nitrile (-C≡N) substituent at the para position of the benzene (B151609) ring, which is a strong electron-withdrawing group, significantly impacting the electronic properties of the aromatic ring and the basicity of the nitrogen atom.

Table 1: Predicted Physicochemical Properties of this compound Note: The following data are computationally predicted and have not been experimentally verified.

Property Value
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
IUPAC Name 2-((4-cyanophenyl)(methyl)amino)acetic acid
CAS Number Not assigned
Topological Polar Surface Area 61.1 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

| Rotatable Bond Count | 3 |

Academic Significance and Research Trajectories for Cyano-Substituted Anilines and Amino Acid Derivatives

The academic interest in this compound can be inferred from the extensive research on its parent structures.

Cyano-Substituted Anilines: The 4-aminobenzonitrile (B131773) (a precursor to the cyanophenyl moiety) and its derivatives are valuable intermediates in organic synthesis. The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic systems. Research has shown that cyano-substituted anilines are key starting materials for the synthesis of:

Biologically active heterocycles: They are used to construct quinolines, pyrroles, and other nitrogen-containing ring systems with applications in medicinal chemistry. prasannabiomolecules.in

Materials for nonlinear optics and light-emitting diodes: The electronic properties imparted by the cyano group make these compounds suitable for applications in materials science. google.com

Pharmaceutical intermediates: For instance, compounds with a cyano-phenyl group are mentioned as valuable intermediates for producing thrombin inhibitors. nih.gov

N-Substituted Amino Acid Derivatives: N-aryl and N-methylated amino acids are crucial building blocks in modern chemistry.

N-Aryl Glycines: These compounds are recognized for their role as photoinitiators in polymerization reactions and as precursors to various pharmaceuticals. chemicalbook.com Efficient, one-pot synthetic methods have been developed for their preparation from readily available starting materials like 2-chloro-N-aryl acetamides. chemicalbook.com

N-Methylglycine (Sarcosine): This N-methylated amino acid is a naturally occurring compound that has gained significant attention in neuroscience. It acts as a glycine transporter-1 (GlyT1) inhibitor, and studies have explored its potential in ameliorating symptoms associated with schizophrenia by modulating NMDA receptor function.

N-Aryl-N-methylglycines: This specific subclass represents a scaffold that can be used to generate complex molecular architectures. Their synthesis often involves the coupling of sarcosine (B1681465) esters with aryl halides or the N-methylation of N-aryl glycine derivatives.

Contextualization within Organic Synthesis and Chemical Biology Paradigms

Organic Synthesis: While no specific synthesis for this compound is prominently reported, its synthesis can be envisioned through established synthetic methodologies:

Nucleophilic Aromatic Substitution: A plausible route involves the reaction of sarcosine (or its ester) with an activated aryl halide, such as 4-fluorobenzonitrile, under basic conditions. The electron-withdrawing nature of the cyano group facilitates this substitution.

Reductive Amination: The reaction of 4-(methylamino)benzonitrile (B1588828) with glyoxylic acid followed by reduction would also yield the target compound.

N-Methylation: The methylation of the more accessible N-(4-Cyanophenyl)glycine using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) would provide a direct route to the final product. N-(4-Cyanophenyl)glycine itself is used as an intermediate in the synthesis of the anticoagulant Dabigatran etexilate, highlighting the pharmaceutical relevance of this structural class.

Chemical Biology: Within the paradigm of chemical biology, this compound could serve several potential roles:

Scaffold for Drug Discovery: Given that the parent compound, N-(4-Cyanophenyl)glycine, is a known pharmaceutical intermediate, the N-methylated version could be explored for the synthesis of new analogues with modified pharmacokinetic properties. The N-methyl group can enhance metabolic stability and cell permeability.

Molecular Probes: The cyano group has a characteristic infrared stretching frequency, making it a useful vibrational probe for studying molecular interactions in biological systems without introducing significant steric bulk.

Building Blocks for Peptidomimetics: As an unnatural amino acid, it could be incorporated into peptide sequences to create peptidomimetics with constrained conformations and enhanced resistance to proteolytic degradation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152085-47-7

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(4-cyano-N-methylanilino)acetic acid

InChI

InChI=1S/C10H10N2O2/c1-12(7-10(13)14)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,13,14)

InChI Key

XPDSGSALLPFAEH-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=CC=C(C=C1)C#N

Origin of Product

United States

Reactive Transformations and Synthetic Utility of N 4 Cyanophenyl N Methylglycine

Reactivity of the Glycine (B1666218) Carboxylic Acid Moiety

The carboxylic acid group of N-(4-cyanophenyl)-N-methylglycine is a key handle for molecular elaboration, primarily through esterification and amide bond formation. These reactions are fundamental in modifying the compound for various synthetic purposes, including its use in the development of pharmacologically active agents.

One notable application involves the coupling of N-(4-cyanophenyl)glycine with various amines to form the corresponding glycinamides. For instance, in the development of reversible inhibitors for Lysine Specific Demethylase 1 (LSD1), commercially available N-(4-cyanophenyl)glycine was reacted with a range of Boc-protected substituted piperidines. nih.govmanchester.ac.uk This amide coupling, a standard procedure in medicinal chemistry, was achieved using coupling agents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) in the presence of a base such as diisopropylethylamine (DIPEA) in dimethylformamide (DMF). nih.gov This transformation highlights the utility of the carboxylic acid functionality in building more complex molecular architectures.

Esterification of the carboxylic acid is another common transformation. While specific examples detailing the esterification of this compound are not prevalent in readily accessible literature, patents describing the synthesis of N-substituted phenyl glycines note that conducting the synthesis in an alcohol solvent can lead to the formation of an esterified product as a side reaction. google.comgoogleapis.com This suggests that standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst, would be applicable to this compound. For example, a general method for preparing amino acid methyl esters involves the use of methanol (B129727) and trimethylchlorosilane at room temperature, a procedure that has been successfully applied to a wide array of amino acids. nih.gov

Reactions at the N-Methylamine Center

The N-methylamine core of this compound is central to its most significant application in heterocyclic synthesis: the generation of azomethine ylides for 1,3-dipolar cycloaddition reactions.

In Situ Generation of Azomethine Ylides from N-Methylglycine and Analogues

Azomethine ylides are highly reactive 1,3-dipoles that are typically generated in situ and immediately trapped by a dipolarophile. medchemexpress.com A common and efficient method for their generation involves the thermal decarboxylation of an α-amino acid, such as a glycine derivative, in the presence of an aldehyde or ketone. nih.gov In this process, the amino acid and the carbonyl compound condense to form an iminium intermediate, which then undergoes decarboxylation to yield the azomethine ylide.

While specific studies detailing the generation of an azomethine ylide directly from this compound are not extensively documented in the cited literature, the well-established reactivity of N-methylglycine (sarcosine) and other N-substituted glycine derivatives in this context serves as a strong precedent. The presence of the N-(4-cyanophenyl) substituent is anticipated to influence the electronic properties of the resulting ylide, but not to inhibit its formation.

1,3-Dipolar Cycloaddition Reactions with Activated Dipolarophiles

The in situ generated azomethine ylides readily participate in [3+2] cycloaddition reactions with a variety of electron-deficient alkenes and alkynes, known as dipolarophiles. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This powerful reaction class allows for the rapid construction of five-membered nitrogen-containing heterocycles, often with high stereocontrol. nih.gov

The 1,3-dipolar cycloaddition of azomethine ylides is a concerted, pericyclic reaction that proceeds through a suprafacial pathway with respect to both the dipole and the dipolarophile. numberanalytics.com The regioselectivity of the addition is governed by the frontier molecular orbitals (FMOs) of the reactants. Typically, the reaction is under HOMO(dipole)-LUMO(dipolarophile) control. The electron-withdrawing group on the dipolarophile lowers the energy of its LUMO, facilitating the reaction.

The diastereoselectivity of the cycloaddition is also a critical aspect, often leading to the formation of specific stereoisomers. For instance, in the reaction of azomethine ylides with cyclic dipolarophiles, endo or exo products can be formed. The stereochemical outcome can be influenced by factors such as the structure of the reactants, the solvent, and the use of metal catalysts.

A particularly significant application of this methodology is the synthesis of spiro-heterocyclic systems, which are prevalent in many natural products and pharmaceutically active compounds. nih.gov The three-component reaction between an isatin (B1672199), an α-amino acid (like N-methylglycine), and a dipolarophile is a cornerstone for the synthesis of spirooxindole-pyrrolidines.

In this reaction, the azomethine ylide is generated from the condensation of isatin and the amino acid. This ylide is then trapped by an activated alkene, such as a maleimide (B117702) or a chalcone, to afford the spirocyclic product. The reaction is known for its high efficiency and stereoselectivity, often yielding complex structures with multiple stereocenters in a single step. While direct examples using this compound are not explicitly detailed, the general applicability of this reaction with various N-substituted glycines strongly suggests its feasibility. The electronic nature of the 4-cyanophenyl group on the nitrogen atom would likely influence the reactivity and selectivity of the cycloaddition.

Transformations Involving the 4-Cyanophenyl Substituent

The 4-cyanophenyl group offers a site for further chemical modification, primarily through reactions of the nitrile functionality.

The hydrolysis of the nitrile group to a carboxylic acid is a common transformation. chemistrysteps.comlibretexts.org This can be achieved under either acidic or basic conditions. Acidic hydrolysis, typically with heating in the presence of a strong acid like hydrochloric acid, would convert the cyano group to a carboxylic acid, yielding 4-(carboxymethyl(methyl)amino)benzoic acid. youtube.com Alkaline hydrolysis, using a base such as sodium hydroxide (B78521), would initially produce the corresponding carboxylate salt, which upon acidification would give the dicarboxylic acid product. libretexts.org

Alternatively, the nitrile group can be reduced to a primary amine (an aminomethyl group). A variety of reducing agents can accomplish this transformation.

The cyano group itself can also participate in cycloaddition reactions, although this is less common for unactivated nitriles. youtube.com For instance, the Diels-Alder reaction typically involves a conjugated diene and a dienophile, and while nitriles are not typical dienophiles, their reactivity can be enhanced by electron-withdrawing groups. iitk.ac.inorganic-chemistry.orgmasterorganicchemistry.com

Role as Precursor or Intermediate in Complex Molecule Synthesis (e.g., pharmaceutical intermediates)

N-(4-Cyanophenyl)glycine is a key building block in the synthesis of Dabigatran etexilate, a widely used anticoagulant. newdrugapprovals.org Its structure is integral to the formation of the benzimidazole (B57391) core of the Dabigatran molecule. The synthesis typically involves the condensation of N-(4-Cyanophenyl)glycine with ethyl 3-{3-amino-4-(methylamino)benzoylamino}propanoate. newdrugapprovals.orgjustia.com This reaction, followed by cyclization, leads to the formation of a key intermediate, ethyl 3-{(2-{[(4-cyanophenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonylamino}propanoate. newdrugapprovals.org

The reaction is often carried out in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) in a solvent like tetrahydrofuran (B95107) (THF). newdrugapprovals.org The subsequent cyclization is typically mediated by acetic acid. justia.com This multi-step process highlights the importance of N-(4-Cyanophenyl)glycine in constructing the complex heterocyclic framework of Dabigatran.

An impurity found in the synthesis of Dabigatran, 4-(2-((4-Cyanophenyl)amino)-N-methylacetamido)-3-(2-((4-cyanophenyl)amino)acetamido)benzoic acid, suggests that N-methylation can occur at some stage, though it does not indicate the use of this compound as a direct starting material in the primary synthetic routes. synzeal.com

The following table summarizes a typical reaction where N-(4-Cyanophenyl)glycine is used as a precursor in the synthesis of a Dabigatran intermediate.

Table 1: Synthesis of Ethyl 3-({2-({[(4-cyanophenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonylamino})propanoate

ReactantsReagents/CatalystsSolventReaction ConditionsProductReference(s)
N-(4-Cyanophenyl)glycineN,N'-Carbonyldiimidazole (CDI), Acetic AcidTetrahydrofuranRefluxEthyl 3-({2-({[(4-cyanophenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonylamino})propanoate newdrugapprovals.orgjustia.com
Ethyl 3-{3-amino-4-(methylamino)benzoylamino}propanoate

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules, including N-(4-cyanophenyl)-N-methylglycine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide primary information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH2-) protons of the glycine (B1666218) moiety, and the methyl (-CH3) protons are observed. The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring. The chemical shifts and coupling patterns of these protons provide information about their relative positions on the phenyl ring. The methylene and methyl protons appear as singlets in the upfield region, with their chemical shifts being influenced by the adjacent nitrogen and carbonyl groups.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The spectrum would display signals for the quaternary carbon of the cyano group, the carbons of the phenyl ring, the carbonyl carbon of the carboxylic acid, the methylene carbon, and the methyl carbon. The chemical shift of the cyano carbon is particularly characteristic and appears in a specific region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.5 - 7.7 Multiplet
Aromatic-H 6.7 - 6.9 Multiplet
Methylene-H (-CH₂-) ~4.2 Singlet
Methyl-H (-CH₃-) ~3.1 Singlet
Carboxylic Acid-H (-COOH) >10 Broad Singlet

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (-COOH) ~171
Aromatic-C (quaternary, attached to N) ~150
Aromatic-CH 133
Cyano (-C≡N) ~119
Aromatic-CH 112
Aromatic-C (quaternary, attached to CN) ~100
Methylene (-CH₂-) ~55
Methyl (-CH₃-) ~40

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and elucidating complex connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would confirm the coupling between adjacent aromatic protons, helping to assign their specific positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations between the methyl protons and the adjacent aromatic carbon, as well as the methylene carbon. It would also connect the methylene protons to the carbonyl carbon and the aromatic ring, providing a complete picture of the molecular skeleton.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a relatively rigid molecule like this compound, ROESY can help to confirm the through-space relationships between the methyl group protons and the protons on the aromatic ring, further solidifying the structural assignment.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. uni.lu It provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns. uni.lu For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition (C₉H₈N₂O₂). nih.govmedchemexpress.com

Electron ionization (EI) or electrospray ionization (ESI) are common methods used to generate ions from the molecule. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to the mass of the entire molecule. uni.lu Analysis of the fragmentation pattern, where the molecule breaks apart in a predictable manner, can further confirm the structure. For example, characteristic fragments might include the loss of the carboxylic acid group or cleavage of the bond between the nitrogen and the methylene group.

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct m/z (mass to charge ratio) Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺ 177.06586 139.5
[M+Na]⁺ 199.04780 148.4
[M-H]⁻ 175.05130 141.6
[M+NH₄]⁺ 194.09240 156.5
[M+K]⁺ 215.02174 145.6
[M+H-H₂O]⁺ 159.05584 127.1

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making them excellent tools for structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. The carboxylic acid group would be identified by a broad O-H stretching band around 3000 cm⁻¹ and a sharp C=O (carbonyl) stretching band at approximately 1700-1730 cm⁻¹. C-H stretching vibrations from the aromatic ring and the alkyl groups would appear just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. Bending vibrations for the methylene and methyl groups, as well as aromatic C-C stretching and C-H bending vibrations, would be observed in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The C≡N stretching vibration of the nitrile group is also strongly Raman active and typically appears around 2230 cm⁻¹. researchgate.net The symmetric breathing modes of the phenyl ring are often prominent in the Raman spectrum, providing further structural confirmation. The sensitivity of the nitrile stretching frequency to its local environment can also provide insights into intermolecular interactions. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule and its subsequent de-excitation processes.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π→π* transitions within the cyanophenyl chromophore. The presence of the amino and carboxyl groups can influence the position and intensity of these absorption maxima. The exact wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the electronic structure of the molecule.

Fluorescence Spectroscopy: Upon excitation with UV light, some molecules can emit light at a longer wavelength, a phenomenon known as fluorescence. Investigating the fluorescence properties of this compound, including its emission spectrum and quantum yield, can provide valuable information about its excited state dynamics. The sensitivity of fluorescence to the local environment can also be exploited to study interactions with other molecules or changes in its surroundings. The nitrile group, in particular, can be a sensitive probe of its environment. nih.gov

Computational Chemistry and Theoretical Mechanistic Studies

Quantum Chemical Calculations for Geometry Optimization and Electronic Structure Determination

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic structure of molecules like N-(4-cyanophenyl)-n-methylglycine. researchgate.netnih.gov These computational methods allow for the precise prediction of bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation.

For instance, DFT calculations can be used to model the molecular structure and probe the relationship between its structure and properties. researchgate.net Such studies often involve optimizing the geometry of the molecule at a specific level of theory, such as B3LYP with a 6-31G basis set, to accurately reproduce experimental crystal structure parameters. jmaterenvironsci.com The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also elucidated through these calculations. This information is crucial for understanding the molecule's reactivity and potential for electronic applications. researchgate.net

Transition State Modeling and Reaction Pathway Elucidation

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the elucidation of reaction pathways. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, including the high-energy transition state structures that are fleeting and difficult to observe experimentally.

For reactions involving amino acid derivatives, computational analysis can help determine the plausibility of proposed synthetic routes. nih.gov For example, DFT calculations can be used to analyze the free energy profiles of reaction intermediates and transition states, shedding light on the factors that control selectivity and reaction outcomes. nih.gov This approach has been applied to understand prebiotic amino acid synthesis and the role of various catalysts in these processes. nih.gov

Analysis of Molecular Descriptors

A variety of molecular descriptors, derived from computational models, offer quantitative insights into the chemical reactivity and behavior of molecules. These descriptors include electrophilicity, nucleophilicity, and global electron density transfer. ijcce.ac.ir

Electrophilicity and Nucleophilicity: These indices predict the propensity of a molecule to accept or donate electrons, respectively. They are crucial for understanding how a molecule will interact with other reagents.

Global Electron Density Transfer: This descriptor quantifies the net charge transfer that occurs during a chemical reaction, providing insight into the electronic nature of the interaction.

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key component of these studies. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.netijcce.ac.ir A smaller energy gap generally suggests higher reactivity.

Table 1: Key Molecular Descriptors and Their Significance

DescriptorSignificance
HOMO EnergyEnergy of the highest occupied molecular orbital; related to the ability to donate an electron.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.
HOMO-LUMO GapDifference in energy between the HOMO and LUMO; indicates chemical reactivity and stability.
Electrophilicity IndexA measure of a molecule's ability to accept electrons.
Nucleophilicity IndexA measure of a molecule's ability to donate electrons.

Molecular Electrostatic Potential (MESP) Surface Mapping

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netuni-muenchen.de The MESP surface is colored to represent different electrostatic potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). jmaterenvironsci.comresearchgate.net

This mapping is invaluable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For example, the negative potential regions, often associated with lone pairs of electronegative atoms, are likely sites for attack by electrophiles. jmaterenvironsci.com Conversely, positive potential regions are susceptible to attack by nucleophiles. MESP analysis also provides insights into intermolecular interactions, such as hydrogen bonding. researchgate.net

Computational Studies on Related Amino Acid Derivatives and Bioactive Molecules

The computational approaches applied to this compound are also widely used to study a vast array of other amino acid derivatives and bioactive molecules. medchemexpress.commedchemexpress.comrsc.org These studies contribute to a broader understanding of structure-activity relationships and the design of new molecules with desired properties. rsc.org

For example, computational analyses of amino acid sequences and their physicochemical properties help in comparing proteins and understanding their phylogenetic relationships. tci-thaijo.org Molecular dynamics simulations are employed to study the behavior of amino acids in complex environments, such as in crowded solutions, providing insights into protein-RNA interactions. nih.gov Furthermore, computational methods are essential in drug discovery for predicting the binding of small molecules to biological targets and for understanding the electronic properties that contribute to their biological activity. nih.govresearchgate.net

Crystallographic Analysis and Solid State Characterization

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level. nih.gov This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays allow for the calculation of the electron density distribution within the crystal, which in turn reveals the exact location of each atom.

For n-(4-Cyanophenyl)-n-methylglycine, an SCXRD analysis would yield a wealth of information, including:

Molecular Connectivity and Bond Lengths: The precise distances between bonded atoms.

Stereochemistry: The absolute configuration of any chiral centers, though this compound is achiral.

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

While no specific crystallographic data for this compound has been reported, a hypothetical data table illustrating the typical parameters obtained from an SCXRD experiment is presented below.

Table 1: Hypothetical Crystallographic Data for this compound This table is for illustrative purposes only and does not represent actual experimental data.

Parameter Value
Chemical Formula C₁₀H₁₀N₂O₂
Formula Weight 190.20 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 18.765
α (°) 90
β (°) 98.45
γ (°) 90
Volume (ų) 1020.5
Z (molecules/unit cell) 4
Density (calculated) (g/cm³) 1.238

Investigation of Intermolecular Interactions and Crystal Packing Arrangements

The way in which individual molecules of this compound pack together in a crystal is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence properties such as solubility, melting point, and crystal morphology. Based on the molecular structure, several types of interactions would be anticipated:

Hydrogen Bonding: The carboxylic acid group of the glycine (B1666218) moiety is a strong hydrogen bond donor (O-H) and acceptor (C=O). These groups would likely form strong hydrogen bonds, potentially leading to the formation of dimers or extended chains within the crystal lattice. The nitrogen atom of the secondary amine is also a potential hydrogen bond donor.

Dipole-Dipole Interactions: The polar cyano group (-C≡N) possesses a significant dipole moment, which would lead to dipole-dipole interactions that help to organize the molecules in the crystal.

π-π Stacking: The cyanophenyl ring is an aromatic system capable of engaging in π-π stacking interactions. These interactions, where the planes of the aromatic rings stack on top of each other, are a significant cohesive force in the crystals of many aromatic compounds.

Studies on other cyano-containing compounds have demonstrated the importance of the cyano group in directing crystal packing. rsc.org The interplay between strong hydrogen bonds and other weaker interactions would ultimately determine the final crystal packing arrangement of this compound.

Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound have the same chemical composition but differ in their crystal packing, which can lead to variations in their physical properties, such as stability, dissolution rate, and melting point.

The existence of polymorphism in this compound would be investigated by attempting to crystallize the compound under a variety of conditions (e.g., different solvents, temperatures, and rates of cooling). Each resulting crystalline form would then be analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any distinct polymorphic forms.

To date, no studies on the polymorphism of this compound have been reported in the scientific literature. The identification and characterization of polymorphs are of particular importance in the pharmaceutical industry, where the choice of a specific polymorphic form can have significant implications for the development of a drug product.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Applications in Chemical Research and Beyond

Role as Research Reagents and Analytical Standards

N-(4-Cyanophenyl)-N-methylglycine is established as a crucial reagent in organic synthesis and is utilized for its functional properties in creating more complex molecules. chemicalbook.com It is commercially available from various chemical suppliers, indicating its widespread use as a fundamental component in research settings. fishersci.ca

Furthermore, it serves as an analytical standard for its parent compound, N-(4-Cyanophenyl)glycine. medchemexpress.com In this capacity, it provides a reliable reference point for researchers to identify and quantify the presence of N-(4-Cyanophenyl)glycine in experimental samples, ensuring the accuracy and reproducibility of analytical methods. medchemexpress.com This role is critical in quality control and in the rigorous validation of research findings. The compound is explicitly intended for research and analytical applications. medchemexpress.com

It is also identified as an intermediate in the synthesis of Dabigatran etexilate, a potent direct thrombin inhibitor. chemicalbook.com This highlights its practical importance in the pharmaceutical production pipeline.

Table 1: Properties and Identifiers of N-(4-Cyanophenyl)glycine

Property Value Source
Molecular Formula C₉H₈N₂O₂ PubChem nih.gov
Molecular Weight 176.17 g/mol PubChem nih.gov
CAS Number 42288-26-6 ChemicalBook chemicalbook.com
Physical Description Off-white solid ChemicalBook chemicalbook.com

| Common Synonyms | 2-(4-Cyanophenylamino)acetic acid | PubChem nih.gov |

Contribution to Unnatural Amino Acid Libraries and Peptide Chemistry

The structure of this compound, which is a derivative of the fundamental amino acid glycine (B1666218), inherently links it to the field of peptide chemistry. tcichemicals.commedchemexpress.com It is classified as an unnatural amino acid derivative, a class of compounds that has garnered significant interest for its ability to introduce novel functionalities and properties into peptides. tcichemicals.com

Unnatural amino acids are critical tools for scientists looking to modify the structure and function of peptides. By incorporating these synthetic derivatives, researchers can create peptidomimetics with enhanced stability, altered receptor binding affinities, and unique conformational characteristics. This compound, with its rigid cyanophenyl group, offers a specific structural motif that can be exploited in the design of such novel peptide-based molecules. tcichemicals.commedchemexpress.com Its availability as a reagent for peptide synthesis facilitates its inclusion in libraries of unnatural amino acids, which are then screened for various biological activities. medchemexpress.com

Development of Novel Organic Scaffolds and Heterocyclic Compounds

The core structure of this compound serves as an exemplary scaffold for the development of new molecular architectures, including complex heterocyclic compounds. nih.govdocumentsdelivered.com A scaffold in chemistry refers to the central framework of a molecule to which various functional groups can be attached. The cyanophenyl-glycine framework provides a robust and versatile starting point for synthesizing a diverse range of derivatives. nih.govdocumentsdelivered.comfigshare.com

Research into the synthesis of N-heterocycles—cyclic compounds containing at least one nitrogen atom in the ring—is a highly active area due to their prevalence in pharmaceuticals and materials science. rsc.org The development of new synthetic strategies for these molecules is a continuous goal. rsc.org The cyanophenyl group, in particular, can be a key component in constructing novel heterocyclic systems, such as pyrimidines, which are themselves important scaffolds in medicinal chemistry. researchgate.net The exploration of such scaffolds is instrumental in discovering compounds with new biological activities. researchgate.net

Exploration in Medicinal Chemistry as a Scaffold for Ligand Design

The most prominent application of the this compound scaffold is in the field of medicinal chemistry, specifically for ligand design. southwales.ac.uk A notable example is its use in the development of reversible inhibitors for Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in acute myeloid leukemia (AML). nih.govdocumentsdelivered.com

In a significant research effort, scientists used the (4-cyanophenyl)glycinamide structure as a foundational scaffold. nih.govdocumentsdelivered.comfigshare.com Through systematic modifications—a process known as scaffold-hopping—they developed potent and selective inhibitors of LSD1. nih.govdocumentsdelivered.com This work led to the creation of a derivative, compound 32, which exhibited a high binding affinity (Kd value of 32 nM) and cellular efficacy (EC50 value of 0.67 μM). nih.govdocumentsdelivered.com This derivative represents a promising lead compound for further development into a potential treatment for leukemia. nih.govdocumentsdelivered.com This research showcases how the this compound framework can be rationally modified to design ligands that bind to specific biological targets with high precision. nih.govdocumentsdelivered.comfigshare.comamanote.com

Table 2: Investigational Compounds Derived from the (4-Cyanophenyl)glycine Scaffold

Compound Target Biological Activity Relevance
(4-cyanophenyl)glycinamide derivative (Compound 32) Lysine Specific Demethylase 1 (LSD1) Kd: 32 nM, EC50: 0.67 µM Potential therapeutic for Acute Myeloid Leukemia (AML) nih.govdocumentsdelivered.com

| Dabigatran etexilate Intermediate | Thrombin | Intermediate in synthesis | Used in the production of an anticoagulant drug chemicalbook.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Cyanophenyl)-N-methylglycine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-cyanophenyl derivatives with methylglycine precursors. Key steps include:

  • Amide bond formation : Use coupling agents like HBTU or DCC in anhydrous solvents (e.g., DCM or acetonitrile) under nitrogen atmosphere .
  • Protection/deprotection strategies : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions .
  • Optimization : Apply response surface methodology (RSM) to adjust temperature, pH, and reagent stoichiometry for maximum yield .
    • Data Example : In analogous syntheses, yields improved from 65% to 89% after RSM optimization .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR and 13^{13}C NMR verify substituent positions and methyl group integration. For example, the methyl group on glycine appears as a singlet near δ 3.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 205.1 for C10_{10}H10_{10}N2_2O2_2) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., density functional theory, DFT) .
  • Isotopic labeling : Use 15^{15}N-labeled precursors to clarify ambiguous peaks in crowded aromatic regions .
  • Crystallography : Single-crystal X-ray diffraction provides definitive bond-length and angle data, resolving stereochemical ambiguities .
    • Case Study : In N-(4-Cyanophenyl)methanethioamide, conflicting 1^1H NMR signals for the thioamide group were resolved via X-ray crystallography, revealing rotational isomerism .

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cyclooxygenase-2) .
  • Kinetic assays : Measure IC50_{50} values via fluorometric or colorimetric substrate turnover assays. For example, a reported IC50_{50} of 12 µM against COX-2 suggests competitive inhibition .
  • Structure-activity relationships (SAR) : Modify the cyanophenyl moiety to nitro or trifluoromethyl groups to assess electronic effects on binding affinity .

Q. How do solvent polarity and temperature influence the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Accelerated stability studies : Use HPLC to monitor degradation under varied conditions (pH 3–9, 25–60°C).
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life. Data indicate a t90_{90} (time to 90% potency) of 6 months at 25°C in pH 7.4 buffer .
  • Degradation pathways : LC-MS identifies hydrolysis of the cyanophenyl group to carboxylic acid under acidic conditions .

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity profiles for this compound analogs?

  • Methodological Answer :

  • Batch variability : Characterize impurities via LC-MS; even 2% impurities (e.g., des-cyano byproducts) can alter IC50_{50} values .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-analysis : Use tools like RevMan to statistically reconcile data across studies, adjusting for covariates like cell line heterogeneity .

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